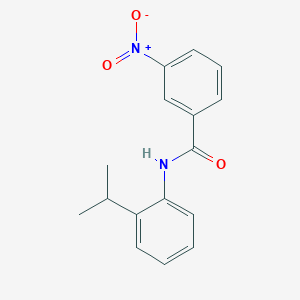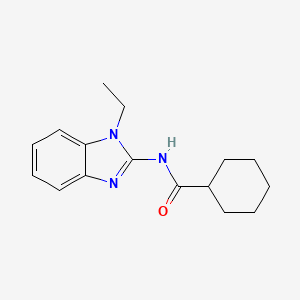
N-(1-ethyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-ethyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide, also known as ABT-888, is a potent inhibitor of poly (ADP-ribose) polymerase (PARP). It has gained significant attention in the scientific community due to its potential application in cancer treatment.
Mecanismo De Acción
The mechanism of action of N-(1-ethyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide involves the inhibition of PARP, which plays a crucial role in DNA repair. PARP inhibition leads to the accumulation of DNA damage, which can be lethal to cancer cells. This compound also enhances the efficacy of DNA-damaging agents, such as chemotherapy and radiation therapy, by preventing the repair of DNA damage.
Biochemical and Physiological Effects:
This compound has been shown to have a selective effect on cancer cells, as it targets the DNA repair pathway, which is often upregulated in cancer cells. It has also been shown to have a synergistic effect with DNA-damaging agents, leading to increased cancer cell death. However, this compound can also cause toxicity in normal cells, which limits its clinical application.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-ethyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide has several advantages for lab experiments, including its potent PARP inhibitory activity, high specificity for cancer cells, and ability to sensitize cancer cells to DNA-damaging agents. However, its limitations include its potential toxicity to normal cells and the need for further optimization to improve its pharmacokinetic properties.
Direcciones Futuras
There are several future directions for research on N-(1-ethyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide, including the development of more potent and selective PARP inhibitors, the identification of biomarkers for patient selection, and the investigation of combination therapies with other targeted agents. Additionally, the application of this compound in other diseases, such as neurodegenerative disorders, is an area of active research.
In conclusion, this compound is a promising PARP inhibitor with potential application in cancer treatment. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research directions include the development of more potent and selective PARP inhibitors and the investigation of combination therapies with other targeted agents.
Métodos De Síntesis
The synthesis of N-(1-ethyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide involves the reaction of 1-ethyl-1H-benzimidazole-2-carboxylic acid with cyclohexylamine, followed by N-carboxylation using 2-chloro-N-(2-methoxyethyl)acetamide. The resulting product is then treated with triethylamine and purified to obtain this compound in high yield and purity.
Aplicaciones Científicas De Investigación
N-(1-ethyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide has been extensively studied for its potential application in cancer treatment. PARP is an enzyme involved in DNA repair, and its inhibition by this compound can lead to the accumulation of DNA damage and ultimately cell death. This compound has shown promising results in preclinical and clinical studies as a sensitizing agent for chemotherapy and radiation therapy in various types of cancer, including breast, ovarian, and lung cancer.
Propiedades
IUPAC Name |
N-(1-ethylbenzimidazol-2-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-2-19-14-11-7-6-10-13(14)17-16(19)18-15(20)12-8-4-3-5-9-12/h6-7,10-12H,2-5,8-9H2,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BECFASHDCFROAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol](/img/structure/B5874345.png)
![3-(2-furyl)-4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazole](/img/structure/B5874354.png)
![dimethyl 5-[(cyclopropylcarbonyl)amino]isophthalate](/img/structure/B5874359.png)
![N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-2-furamide](/img/structure/B5874362.png)
![N-[2-(1-piperidinyl)ethyl]cycloheptanamine](/img/structure/B5874369.png)
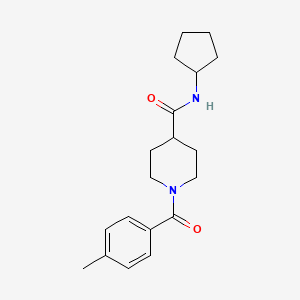
![2-methoxy-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5874378.png)
![5,5-dimethyl-3-[(4-methylbenzyl)amino]-2-cyclohexen-1-one](/img/structure/B5874389.png)
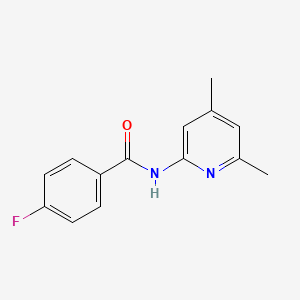
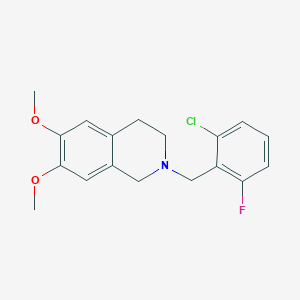
![2-[4-(2-tert-butylisonicotinoyl)-1-piperazinyl]pyrimidine](/img/structure/B5874415.png)
![N-(5-chloro-2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5874424.png)
